![molecular formula C17H18N2O5 B5791185 N-acetyl-N-[4-(4-morpholinyl)-2-oxo-2H-chromen-3-yl]acetamide](/img/structure/B5791185.png)
N-acetyl-N-[4-(4-morpholinyl)-2-oxo-2H-chromen-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-acetyl-N-[4-(4-morpholinyl)-2-oxo-2H-chromen-3-yl]acetamide, commonly known as MOR-NH2, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of chromenone derivatives and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of MOR-NH2 is not fully understood, but it is believed to act through multiple pathways. It has been reported to inhibit the activity of topoisomerase II, an enzyme responsible for DNA replication and repair. This leads to the accumulation of DNA damage and eventually induces apoptosis in cancer cells. MOR-NH2 has also been shown to inhibit the activity of acetylcholinesterase, which results in the accumulation of acetylcholine in the brain. This leads to an increase in cholinergic neurotransmission, which is beneficial for the treatment of Alzheimer's and Parkinson's disease.
Biochemical and Physiological Effects:
MOR-NH2 has been shown to exhibit various biochemical and physiological effects. It has been reported to induce the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and eventually induces apoptosis. MOR-NH2 has also been shown to inhibit the activity of various kinases, including protein kinase C and mitogen-activated protein kinase. This leads to the inhibition of cell proliferation and migration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MOR-NH2 in lab experiments include its high purity, stability, and potency. It is also relatively easy to synthesize and has a low cost of production. However, the limitations of using MOR-NH2 include its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on MOR-NH2. One potential direction is to investigate its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Another direction is to explore its mechanism of action in more detail, particularly its interaction with DNA and other cellular components. Additionally, the development of more effective and efficient synthesis methods for MOR-NH2 could lead to its wider use in scientific research.
Métodos De Síntesis
MOR-NH2 is synthesized by the reaction of 4-hydroxycoumarin with morpholine and acetic anhydride. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and the product is purified by recrystallization. The yield of the synthesis method is around 70%, and the purity of the compound is determined by high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
MOR-NH2 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's, and Parkinson's disease. It has been shown to exhibit potent antitumor activity by inducing apoptosis in cancer cells. MOR-NH2 has also been reported to inhibit acetylcholinesterase activity, which is responsible for the degradation of acetylcholine in the brain. This makes it a potential candidate for the treatment of Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-acetyl-N-(4-morpholin-4-yl-2-oxochromen-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-11(20)19(12(2)21)16-15(18-7-9-23-10-8-18)13-5-3-4-6-14(13)24-17(16)22/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNYOBTVCWCWNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=C(C2=CC=CC=C2OC1=O)N3CCOCC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

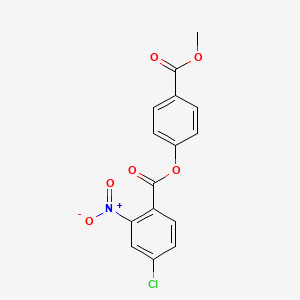
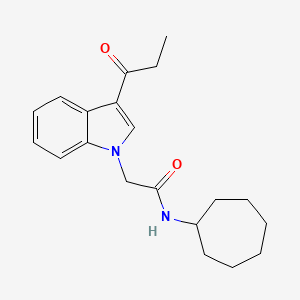
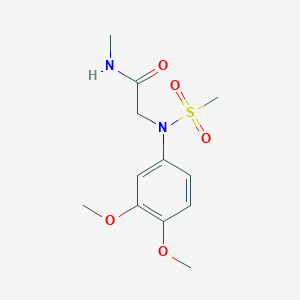
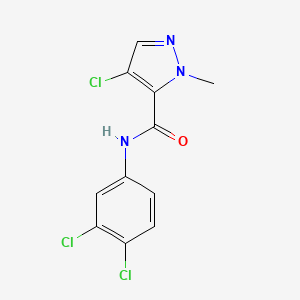


![1-[2-(1,3-benzoxazol-2-ylamino)-4,6-dimethyl-5-pyrimidinyl]ethanone](/img/structure/B5791142.png)

![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethylurea](/img/structure/B5791173.png)

![2-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5791186.png)

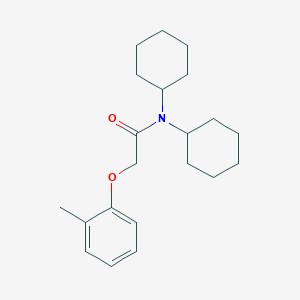
![2-[4-chloro-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5791212.png)